Poly(titanium butoxide)

描述

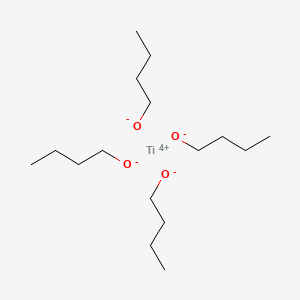

Poly(titanium butoxide), also known as Poly(dibutyltitanate), is a polymeric titanium alkoxide with the chemical formula (C₁₆H₃₆O₄Ti)ₙ and CAS number 9022-96-2 . It is synthesized via the polymerization of titanium(IV) butoxide monomers and serves as a critical precursor in sol-gel processes for producing titanium dioxide (TiO₂) nanomaterials . Its applications span diverse industries, including:

- Photocatalysis: Used to fabricate TiO₂-based nanocomposites for organic pollutant degradation (e.g., methyl orange) .

- Coatings and Adhesives: Acts as a cross-linking agent in polymers and medical adhesives .

- Chemical Synthesis: Catalyzes esterification and polycondensation reactions, such as in the production of Poly(ethylene vanillate) .

Key properties include a density of 1.13 g/mL at 25°C and conformational flexibility, which contributes to its use in low-temperature synthesis routes (≤100°C) .

准备方法

Overview of Poly(titanium butoxide) Synthesis

Poly(titanium butoxide) is synthesized by the polymerization of titanium butoxide monomers through hydrolysis and condensation reactions. The process is typically conducted in an alcoholic or aqueous medium under controlled pH and temperature conditions to regulate the molecular weight, structure, and properties of the resulting polymer.

Key factors influencing the preparation include:

- The molar ratio of titanium butoxide to water and alcohol

- The nature of the solvent (e.g., isopropanol, ethanol)

- The pH of the reaction medium

- The presence of complexing or stabilizing agents (e.g., acetylacetone)

- Temperature and reaction time

Sol-Gel Based Preparation Methods

The sol-gel process is the most widely employed method for preparing poly(titanium butoxide) and titanium dioxide precursors. It involves two main steps:

- Hydrolysis: Titanium butoxide reacts with water to form titanium hydroxide species.

- Polycondensation: Hydrolyzed species undergo condensation to form Ti–O–Ti bonds, leading to polymeric networks.

Typical Reaction Conditions and Procedure

A representative sol-gel preparation involves the following:

| Parameter | Typical Value/Condition |

|---|---|

| Titanium butoxide (Ti(O-Bu)4) | 1 molar equivalent |

| Water (H2O) | 100 molar equivalents |

| Alcohol (i-PrOH or EtOH) | 2 molar equivalents |

| Complexing agent (e.g., acetylacetone) | 0.01 molar equivalents |

| pH | ~2.5 (acidic, adjusted with HNO3) |

| Temperature | Reflux at 85 °C |

| Reaction time | 8 hours |

The titanium butoxide is mixed with isopropanol and acetylacetone, then water is added gradually under mechanical stirring. The acidic environment (pH ~2.5) is maintained by adding nitric acid. The mixture is refluxed to promote hydrolysis and polycondensation, resulting in a white precipitate of titanium oxyhydroxide, which can be washed and dried to yield poly(titanium butoxide) or its derivatives.

Influence of Solvent and Reaction Medium

Research shows that the choice of solvent and reaction medium significantly affects the polymer structure and properties:

- Ethanol vs. Water: Using ethanol as the reaction medium promotes the formation of anatase phase TiO2 precursors with better local arrangement of particles, whereas water favors rutile phase formation and higher particle packing.

- Alcohol Type: Isopropanol is commonly used as a co-solvent to control hydrolysis rate and particle size.

Use of Templating Agents and Swelling Agents

To control the morphology and porosity of the polymeric titanium species, templating agents such as Pluronic F127 (a triblock copolymer surfactant) and swelling agents like toluene are employed.

- Pluronic F127 facilitates the formation of porous nanostructures by directing the assembly of titanium butoxide-derived polymers.

- Toluene acts as a swelling agent to modify the micelle size and pore structure during polymerization.

Detailed Experimental Procedures from Recent Studies

A recent study employing titanium butoxide for poly(titanium butoxide) preparation via sol-gel method used the following protocols:

| Sample ID | Solvent System | Templating Agent | Swelling Agent | Stirring Speed (rpm) | Temperature (°C) | Reaction Time (h) | Post-treatment |

|---|---|---|---|---|---|---|---|

| TiO2-H2O-D1 | 1 M HCl aqueous (320 mL) | Pluronic F127 (2.9 g) | Toluene (8.7 mL) | 150 | 4 (initial), 80 (hydrothermal) | 24 + 16 hydrothermal | Dried at 80 °C for 18 h |

| TiO2-EtOH-D1 | 2 M HCl + absolute EtOH | Pluronic F127 (2.9 g) | Toluene (8.7 mL) | 150 | 4 (initial), 80 (hydrothermal) | 24 + 16 hydrothermal | Dried at 80 °C for 18 h |

| TiO2-EtOH-D2 | 2 M HCl + absolute EtOH | Pluronic F127 (2.9 g) | Toluene (8.7 mL) | 250 | 4 (initial), 80 (hydrothermal) | 1 + 16 hydrothermal | Dried at 80 °C for 18 h |

| TiO2-H2O-D3 | 1 M HCl aqueous (320 mL) | Pluronic F127 (2.9 g) | Toluene (8.7 mL) | 250 | 4 (initial), 80 (hydrothermal) | 1 + 16 hydrothermal | Dried at 80 °C for 18 h |

| TiO2-EtOH-D3 | 2 M HCl + absolute EtOH | Pluronic F127 (2.9 g) | Toluene (8.7 mL) | 250 | 4 (initial), 80 (hydrothermal) | 1 + 16 hydrothermal | Dried at 80 °C for 18 h |

Note: Hydrothermal treatment at 80 °C for 16 hours enhances polymer network formation and crystallinity.

Role of pH and Acid Catalysis

The pH of the reaction mixture is a critical parameter influencing the hydrolysis and condensation rates:

- Acidic conditions (pH ~2) favor controlled hydrolysis and formation of small, uniform polymer particles.

- Acid catalysis (e.g., HNO3 or HCl) peptizes the sol, preventing premature precipitation and allowing formation of stable sols or gels.

Thermal Treatment and Calcination

Post-synthesis thermal treatment (calcination) is often applied to convert the polymeric precursors into crystalline titanium dioxide phases:

| Calcination Parameter | Typical Value |

|---|---|

| Temperature | 400 °C |

| Duration | 4 to 5 hours |

| Heating Rate | 1.5 to 2 °C/min |

Calcination affects crystallinity, phase composition (anatase vs. rutile), and surface area. Higher temperatures promote crystallization but may reduce surface area due to sintering.

Summary Table of Preparation Variables and Effects

| Preparation Variable | Effect on Poly(titanium butoxide) Properties |

|---|---|

| Water to titanium butoxide ratio | Controls hydrolysis rate; excess water leads to faster hydrolysis and larger particles |

| Alcohol type (EtOH, i-PrOH) | Modulates hydrolysis rate and particle size |

| pH (acidic ~2) | Controls condensation; acidic conditions favor uniform sols |

| Templating agent (Pluronic F127) | Directs porous structure formation |

| Swelling agent (toluene) | Modifies micelle size and pore structure |

| Stirring speed | Affects mixing and particle size distribution |

| Temperature (4 °C initial, 80 °C hydrothermal) | Influences polymer network formation and crystallinity |

| Calcination (400 °C) | Converts polymer to crystalline TiO2; affects phase and surface area |

Research Findings and Analysis

- The sol-gel method using titanium butoxide under acidic conditions produces stable sols and polymeric precursors suitable for further processing into TiO2 nanomaterials.

- The use of Pluronic F127 and toluene allows fine control over morphology, enabling synthesis of porous nanoparticles with high surface area and photocatalytic activity.

- Reaction parameters such as solvent composition, stirring speed, and temperature critically influence the phase composition (anatase vs. rutile) and particle size distribution.

- Controlled hydrolysis and condensation prevent premature precipitation, yielding uniform polymer chains and networks.

- Thermal treatment converts poly(titanium butoxide) into crystalline TiO2 with tailored properties for applications in catalysis and materials science.

化学反应分析

Hydrolysis Reactions

PTB reacts exothermically with water to form titanium dioxide via hydrolysis and condensation. The primary hydrolysis reaction is:

Key Features :

-

Reaction Conditions :

Intermediate Steps :

-

Hydrolysis :

-

Condensation :

Alkoxide Exchange Reactions

PTB undergoes ligand exchange with alcohols, enabling functionalization:

Applications :

Limitations :

Oxidation Reactions

PTB-derived TiO₂ exhibits photocatalytic activity under UV light, facilitating redox reactions:

Mechanism :

Applications :

Substitution Reactions

PTB reacts with carboxylic acids or siloxanes to form modified complexes:

With Carboxylic Acids :

With Siloxanes :

Outcomes :

Polymerization Catalysis

PTB acts as a catalyst in olefin polymerization, though it deactivates rapidly due to oxidation:

Mechanism :

-

Activation :

-

Deactivation :

Performance Data :

| Parameter | Effect on Polymerization | Source |

|---|---|---|

| [Al]/[Ti] Ratio | Optimal activity at 773:1 (2.0 g polymer/g cat) | |

| 1-Hexene Feed | Reduces molecular weight (M<sub>w</sub> = 97–326 kg/mol) |

Pyrolysis

Thermal decomposition of PTB yields TiO₂ and butyl ethers:

Conditions :

科学研究应用

Synthesis Mechanism

The synthesis of PTB primarily involves the following reactions:

-

Hydrolysis :

This reaction produces titanium dioxide and butanol.

-

Polycondensation :

Following hydrolysis, further condensation reactions lead to the formation of a polymeric network. The sol-gel process is commonly utilized for this purpose, allowing control over material properties such as porosity and surface area.

Catalysis

PTB serves as a precursor for synthesizing titanium dioxide catalysts used in various catalytic processes. Notable applications include:

- Photocatalysis : TiO₂ produced from PTB is employed in environmental purification processes, such as degrading organic pollutants under UV light.

- Olefin Polymerization : Studies have shown that PTB can enhance the molecular weight of polymers when used as a catalyst in polycondensation reactions .

Nanomaterials

PTB is instrumental in producing titanium dioxide nanoparticles, which have applications in:

- Environmental Remediation : TiO₂ nanoparticles are effective in photocatalytic degradation of contaminants.

- Solar Cells : Nanoparticles derived from PTB improve the efficiency of solar energy conversion systems.

Coatings

PTB is utilized in creating advanced coatings with properties such as:

- Self-Cleaning Surfaces : Coatings made from TiO₂ exhibit hydrophilic properties that allow dirt and grime to wash away easily.

- Anti-Corrosion Coatings : These coatings protect materials from environmental degradation.

Biomedical Applications

The biocompatibility of PTB-derived materials opens avenues for various medical applications:

- Drug Delivery Systems : PTB can be used to create carriers that enhance drug solubility and release profiles.

- Tissue Engineering : Scaffolds made from PTB support cell growth and tissue regeneration due to their favorable mechanical properties .

Antimicrobial Activity

A study on titanium(IV)-oxo complexes derived from PTB demonstrated strong antibacterial activity against Gram-positive bacteria. The biocidal action was linked to oxidative stress induced by reactive oxygen species (ROS) generated during photocatalytic processes.

Cytotoxic Effects

Research involving rat alveolar macrophage cell lines showed that exposure to TiO₂ particles resulted in significant cytotoxic effects, indicating a dose-dependent relationship between particle concentration and cell viability.

作用机制

The mechanism of action of poly(titanium butoxide) primarily involves its hydrolysis and condensation reactions, which lead to the formation of titanium dioxide. The hydrolysis reaction is facilitated by the presence of water and a catalyst, resulting in the formation of intermediate oxo-alkoxo species. These intermediates further condense to form the polymeric structure of titanium dioxide .

In catalytic applications, the titanium dioxide formed from poly(titanium butoxide) acts as a photocatalyst, generating reactive oxygen species that can degrade organic pollutants or facilitate chemical reactions .

相似化合物的比较

Structural and Precursor-Based Comparisons

Key Insights :

- Alkoxide vs. Inorganic Precursors: Poly(titanium butoxide) and titanium isopropoxide enable precise control over TiO₂ morphology and crystallinity compared to TiCl₄, which is cheaper but corrosive .

- Conformational Stability : Titanium butoxide and ethoxide exhibit low energy barriers between conformers, leading to supercooled liquid phases and difficulty in crystallization. This contrasts with titanium isopropoxide, which forms more stable crystalline phases .

Functional Comparisons in Catalysis and Photocatalysis

Key Insights :

- Poly(titanium butoxide) demonstrates superior performance in polycondensation but is outperformed by titanium isopropoxide in esterification due to higher Lewis acidity .

Table 3: Photocatalytic Efficiency of TiO₂ Nanocomposites

Key Insights :

- Excessive TiO₂ shell thickness (>15 nm) from poly(titanium butoxide) prolongs degradation time due to reduced charge-carrier mobility .

- Titanium isopropoxide-based composites show lower efficiency, likely due to inhomogeneous coating .

Table 4: Industrial Procurement Factors

Key Insights :

- Poly(titanium butoxide) is preferred for specialty applications requiring low-temperature processing, while TiCl₄ dominates large-scale TiO₂ production .

生物活性

Poly(titanium butoxide) is a titanium-based compound that has garnered attention for its diverse applications in various fields, particularly in biology and medicine. This article explores its biological activity, including biochemical properties, cellular effects, and potential applications in biomedical fields.

Overview of Poly(titanium butoxide)

Poly(titanium butoxide) is synthesized through the hydrolysis and polycondensation of titanium butoxide, leading to the formation of titanium dioxide (TiO₂) nanoparticles. These nanoparticles exhibit unique properties that enhance their utility in various applications, including catalysis, environmental remediation, and biomedical engineering.

Sol-Gel Process

The sol-gel process is crucial for the synthesis of titanium dioxide from poly(titanium butoxide). This process allows for precise control over the material's properties such as porosity and surface area, which are vital for its effectiveness in catalysis and biomedical applications.

Hydrolysis and Condensation Reactions

Poly(titanium butoxide) undergoes hydrolysis in the presence of water, resulting in the formation of TiO₂ and butanol. This reaction is pivotal as it influences the compound's bioavailability and reactivity.

Cytotoxicity Studies

Research has demonstrated that titanium dioxide nanoparticles derived from poly(titanium butoxide) can affect cellular functions. For example, studies using rat alveolar macrophage cell lines (NR8383) showed that exposure to TiO₂ particles at varying concentrations (25–300 µg/mL) resulted in significant cytotoxic effects. The evaluation involved propidium iodide staining to assess non-viable cells, revealing a dose-dependent relationship between particle concentration and cell viability .

Inflammatory Responses

Titanium dioxide nanoparticles have been shown to induce oxidative stress and inflammatory responses in cells. These effects are attributed to the generation of reactive oxygen species (ROS), which can lead to cellular damage and altered gene expression. The mechanism involves the interaction of TiO₂ with biomolecules, potentially inhibiting or activating enzymes critical for cellular metabolism .

Case Studies

- Antimicrobial Activity : A study on titanium(IV)-oxo complexes indicated strong antibacterial activity against Gram-positive bacteria, with weaker effects on Gram-negative strains. The biocidal action was linked to oxidative stress induced by ROS generated during photocatalytic processes .

- Cytotoxic Effects : Another investigation highlighted the sub-toxic inflammatory effects of TiO₂ particles on alveolar macrophages. The study found that prolonged exposure led to significant changes in cell signaling pathways associated with inflammation .

Applications in Biomedical Fields

Poly(titanium butoxide) has several promising applications in biomedicine:

- Drug Delivery Systems : Its biocompatibility makes it suitable for developing drug delivery systems that can enhance therapeutic efficacy while minimizing side effects.

- Tissue Engineering : The material's properties allow for the creation of scaffolds that support cell growth and tissue regeneration.

- Antimicrobial Coatings : Due to its antimicrobial properties, TiO₂ nanoparticles can be incorporated into coatings for medical devices to prevent infections.

Summary Table of Biological Activities

常见问题

Q. Basic: What are the standard laboratory methods for synthesizing Poly(titanium butoxide)?

Answer:

Poly(titanium butoxide) is typically synthesized via controlled hydrolysis and condensation of titanium butoxide precursors. A common approach involves reacting titanium(IV) butoxide with water in an organic solvent (e.g., ethanol or tetrahydrofuran) under inert conditions to prevent premature gelation. For example, in methane coupling catalyst preparation, titanium butoxide is polymerized using Pluronic F127 as a structure-directing agent, followed by calcination . Key parameters include:

| Parameter | Conditions |

|---|---|

| Solvent | Ethanol, THF, or mixed solvents |

| Temperature | Room temperature to 60°C (controlled hydrolysis) |

| Catalyst/Additive | Pluronic F127 (for templated structures) |

| Purification | Vacuum drying or calcination (300–500°C) |

Methodological Note: Ensure anhydrous conditions to avoid uncontrolled hydrolysis, which leads to amorphous precipitates instead of structured polymers .

Q. Advanced: How can researchers resolve contradictions in spectroscopic data during Poly(titanium butoxide) characterization?

Answer:

Discrepancies in spectroscopic data (e.g., FTIR, XPS) often arise from sample degradation, contamination, or inconsistent experimental protocols. For example:

- XPS Analysis: Titanium butoxide-derived materials are sensitive to X-ray irradiation, causing Ti⁴⁺ reduction to Ti³⁺. Mitigate this by using low-power X-ray sources, short acquisition times, and cryogenic cooling .

- FTIR Interpretation: C-O-Ti stretching modes (~1000–1100 cm⁻¹) vary with polymerization degree. Compare experimental spectra with computed models (e.g., PBE/def2-SVP for Ti(OR)₄ trimers) to validate assignments .

Recommended Workflow:

Cross-validate with multiple techniques (e.g., NMR for ligand integrity, TGA for thermal stability).

Standardize sample preparation (e.g., inert-atmosphere handling to prevent oxidation) .

Q. Basic: What spectroscopic and analytical techniques are critical for characterizing Poly(titanium butoxide)?

Answer:

Methodological Tip: For reproducibility, document solvent history and storage conditions, as residual moisture alters polymerization kinetics .

Q. Advanced: How does Poly(titanium butoxide)'s molecular architecture influence its catalytic performance in oxidative methane coupling?

Answer:

Poly(titanium butoxide) serves as a precursor for TiO₂-based catalysts. Its polymeric structure (e.g., degree of condensation, Ti-O-Ti connectivity) dictates porosity and active site accessibility. In K₂SO₄-promoted TiO₂ systems, the polymer’s hydrolysis rate affects crystallinity:

- High Condensation: Yields dense, low-surface-area TiO₂ with fewer active sites.

- Controlled Condensation: Forms mesoporous TiO₂ with high surface area (~150 m²/g), enhancing CH₄ conversion .

Experimental Design:

- Vary hydrolysis pH and temperature to tune polymer structure.

- Use BET and TEM to correlate porosity with catalytic activity .

Q. Basic: What are the safety protocols for handling Poly(titanium butoxide) in laboratory settings?

Answer:

- Storage: Keep in sealed, moisture-free containers under inert gas (N₂/Ar) to prevent hydrolysis .

- Handling: Use gloves and eye protection; avoid contact with water or oxidizers (risk of exothermic reaction) .

- Waste Disposal: Neutralize with ethanol before aqueous disposal to minimize violent hydrolysis .

Q. Advanced: Why do thermal stability reports for Poly(titanium butoxide) vary across studies, and how can this be addressed?

Answer:

Variations arise from differences in polymerization degree, residual solvents, and analytical conditions. For accurate comparisons:

Standardize Testing: Use identical heating rates (e.g., 10°C/min) and atmospheres (N₂ vs. air) .

Complementary Techniques: Pair TGA with mass spectrometry (TGA-MS) to identify decomposition byproducts (e.g., butanol release at ~200°C) .

Report Polymerization Metrics: Include molecular weight (GPC) or condensation degree (FTIR) to contextualize stability data .

Q. Basic: How is Poly(titanium butoxide) used as a precursor for metal-oxide materials?

Answer:

The polymer is calcined to produce TiO₂ with tailored morphologies. For example:

- Mesoporous TiO₂: Calcination at 450°C removes organic ligands, preserving templated porosity .

- Doped TiO₂: Co-polymerize with metal alkoxides (e.g., K⁺ salts) to integrate dopants .

Protocol:

Dissolve Poly(titanium butoxide) in ethanol.

Spin-coat or dip-coat substrates.

Calcine in a muffle furnace (ramp rate: 2°C/min) .

Q. Advanced: What computational methods aid in understanding Poly(titanium butoxide)'s structure-property relationships?

Answer:

- DFT Calculations: Model Ti-O bonding and polymerization energetics (e.g., using PBE/def2-SVP basis sets) .

- Molecular Dynamics (MD): Simulate hydrolysis kinetics in solvent environments .

Validation: Compare computed IR spectra with experimental data to refine structural models .

属性

IUPAC Name |

butan-1-olate;titanium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C4H9O.Ti/c4*1-2-3-4-5;/h4*2-4H2,1H3;/q4*-1;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHWCPXVTRSHPNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].[Ti+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36O4Ti | |

| Record name | TETRABUTYL TITANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9022-96-2 (homopolymer), 5593-70-4 (Parent) | |

| Record name | Tetrabutyl titanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005593704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanol, titanium(4+) salt (4:1), homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009022962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6041262 | |

| Record name | Titanium(IV) n-butoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetrabutyl titanate appears as a water-white to pale-yellow liquid with an alcohol-like odor. About the same density as water. Flash point 170 °F. Contact may irritate or cause burns., Liquid; Other Solid; Water or Solvent Wet Solid, Colorless to pale yellow liquid with a mild odor of alcohol; [HSDB] Clear liquid with an odor of alcohol; [MSDSonline] | |

| Record name | TETRABUTYL TITANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Butanol, titanium(4+) salt (4:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrabutyl titanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7335 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

593 °F at 760 mmHg (USCG, 1999), 312 °C | |

| Record name | TETRABUTYL TITANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRABUTYL TITANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/839 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

170 °F (USCG, 1999), 170 °F (CLOSED CUP) | |

| Record name | TETRABUTYL TITANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRABUTYL TITANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/839 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in most organic solvents except ketones, Sol in aliphatic aromatic, chlorinated, and oxygenated solvents | |

| Record name | TETRABUTYL TITANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/839 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.998 at 77 °F (USCG, 1999) - Less dense than water; will float, 0.998 @ 25 °C (liquid) | |

| Record name | TETRABUTYL TITANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRABUTYL TITANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/839 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

11.7 (Air= 1) | |

| Record name | TETRABUTYL TITANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/839 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS TO LIGHT-YELLOW LIQUID, Pale yellow, viscous liquid | |

CAS No. |

5593-70-4, 9022-96-2 | |

| Record name | TETRABUTYL TITANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetrabutyl titanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005593704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanol, titanium(4+) salt (4:1), homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009022962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanol, titanium(4+) salt (4:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Titanium(IV) n-butoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Titanium tetrabutanolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.552 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Butanol, titanium(4+) salt (4:1), homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TITANIUM TETRABUTOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJS8Q2MX9I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TETRABUTYL TITANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/839 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-67 °F (USCG, 1999), -55 °C | |

| Record name | TETRABUTYL TITANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRABUTYL TITANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/839 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。